molecular formula C10H12F3N B1679916 Norfenfluramine CAS No. 1886-26-6

Norfenfluramine

Cat. No.: B1679916
CAS No.: 1886-26-6
M. Wt: 203.20 g/mol
InChI Key: MLBHFBKZUPLWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norfenfluramine is the primary active metabolite of fenfluramine, a serotonin-releasing agent and reuptake inhibitor historically used as an appetite suppressant and, more recently, as an antiseizure medication . Structurally, it is formed via N-deethylation of fenfluramine and retains significant pharmacological activity, particularly at serotonin receptors (e.g., 5-HT2B and 5-HT2C) . Its stereoisomers (d- and l-norfenfluramine) exhibit distinct pharmacokinetic and pharmacodynamic profiles, with the l-enantiomer demonstrating a more favorable safety and efficacy profile in preclinical and clinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norfenfluramine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Norfenfluramine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Norfenfluramine is a metabolite of fenfluramine, a drug that was approved in the U.S. and Europe in 2020 for treating seizures associated with Dravet syndrome and Lennox-Gastaut syndrome in patients aged 2 years and older . Research indicates that this compound likely plays a key role in the antiseizure activity of fenfluramine .

Antiseizure Activity

  • l-Norfenfluramine as a Potential Antiseizure Medication A study comparing the antiseizure activity of the l-enantiomers of d,l-fenfluramine and d,l-norfenfluramine found that l-norfenfluramine may be a promising candidate for a novel, enantiomerically pure antiseizure medication .
  • Potency Based on brain EC50 values, this compound is 10 times more potent than fenfluramine, while l-norfenfluramine is 13 times more potent than l-fenfluramine in protecting against audiogenic seizures .
  • Metabolic Formation The fact that the brain EC50 of l-norfenfluramine administered as such (1940 ng/g) was similar to that of metabolically formed l-norfenfluramine after administration of l-fenfluramine (2330 ng/g) strongly suggests that the antiseizure activity of l-fenfluramine in this model can be mainly ascribed to its primary metabolite. Likewise, the metabolite this compound appears to be the main determinant of the antiseizure effect observed after administration of fenfluramine .

Neurotransmitter Release

  • Serotonin and Dopamine Release this compound induces the release of serotonin and dopamine . (+)-norfenfluramine was more potent than fenfluramine in inducing dopamine release .
  • Synaptic Vesicles (+)-norfenfluramine acts to induce neurotransmitter release from synaptic vesicles, as evidenced by a significant decrease of (+)-norfenfluramine-induced [3H]5-HT and [3H]dopamine release after reserpine pretreatment .

Other Potential Applications and Research

  • Lipogenesis this compound is thought to be the major active metabolite of fenfluramine in humans, and its in vitro effect on lipogenesis in human adipose tissue has been studied .
  • Analytical Determination A synthetic supported liquid extraction (SLE) sorbent has been developed for the quantitative determination of fenfluramine and this compound in mouse brain, using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .
  • Doping in Sports this compound is listed as a compound that may be detected in sports doping control .
  • Receptor Binding Fenfluramine does not bind significantly to 5-HT2Breceptors, while this compound shows greater affinity and agonist activity at serotonin 5HT2 receptors than fenfluramine .

Comparison with Similar Compounds

Comparison with Fenfluramine and Other Analogues

Pharmacological Activity in Seizure Models

Norfenfluramine and fenfluramine have been extensively compared in rodent seizure models. Key findings include:

Compound ED50 (mg/kg) TD50 (mg/kg) Protective Index (PI = TD50/ED50) Model
Racemic fenfluramine 10.2 35.7 3.5 DBA/2 audiogenic
l-Fenfluramine 17.7 40.1 2.3 DBA/2 audiogenic
Racemic this compound 1.3 12.5 9.6 DBA/2 audiogenic
l-Norfenfluramine 1.2 28.4 23.7 DBA/2 audiogenic
d-Norfenfluramine 0.8 9.2 11.5 MES (mice)
  • Potency: In audiogenic seizure models, l-norfenfluramine is 9–15× more potent than racemic fenfluramine and 13× more potent than l-fenfluramine . Brain EC50 values further highlight its superiority: l-norfenfluramine (1,940 ng/g) vs. fenfluramine (13,400 ng/g) .
  • Mechanism: this compound is the primary mediator of fenfluramine’s antiseizure effects, as evidenced by similar brain EC50 values when administered directly or formed metabolically .

Pharmacokinetics

  • Metabolism: Fenfluramine is metabolized to this compound primarily via CYP1A2, CYP2B6, and CYP2D4.
  • Brain Penetration : Both compounds exhibit rapid brain uptake, with brain-to-plasma ratios ~20 in rodents and humans .

Comparison with Other Serotonergic Agents

5-HT Receptor Binding

Compound 5-HT2B Affinity 5-HT2C Affinity Cardiovascular Risk
Fenfluramine Moderate High High (due to d-enantiomer)
l-Norfenfluramine Low High Low
d-Norfenfluramine High Moderate High (valvulopathy)
(+)-Norfenfluramine High Moderate High
  • The l-enantiomer’s reduced 5-HT2B activation mitigates valvular toxicity, a critical advantage over racemic fenfluramine and d-norfenfluramine .

Efficacy in Dravet Syndrome

  • In zebrafish scn1A models, all enantiomers reduced locomotor seizures, but l-norfenfluramine uniquely failed to suppress epileptiform discharges in local field potentials, suggesting model-dependent limitations .

Clinical Implications

  • l-Norfenfluramine is prioritized for development due to its high antiseizure potency, metabolic stability, and safer profile .
  • Drug Interactions: Iprindole inhibits this compound formation, reducing efficacy and underscoring the need for metabolic monitoring .

Biological Activity

Norfenfluramine, a metabolite of fenfluramine, has garnered attention for its biological activity, particularly in the context of treating seizure disorders such as Dravet syndrome and Lennox-Gastaut syndrome. This article explores the pharmacokinetics, pharmacodynamics, and therapeutic implications of this compound, supported by case studies and research findings.

Pharmacokinetics of this compound

This compound is primarily formed from fenfluramine through extensive hepatic metabolism. The metabolic pathways involve several cytochrome P450 enzymes, with CYP1A2, CYP2B6, and CYP2D6 playing significant roles in its conversion. More than 75% of fenfluramine is metabolized to this compound before elimination .

Key Pharmacokinetic Parameters:

ParameterValue
Volume of Distribution (Vz/F)11.9 L/kg
Plasma Protein Binding~50%
Elimination Half-life20 hours
Clearance (CL/F)6.9 L/h

The elimination of this compound primarily occurs through renal pathways, with over 90% excreted in urine as unchanged this compound or its metabolites .

This compound exhibits significant antiepileptic properties. Research indicates that both this compound and its enantiomers have comparable anticonvulsant activity, with effective doses (ED50) ranging between 5.1 and 14.8 mg/kg in various animal models .

Mechanism of Action:

This compound acts primarily as a serotonin receptor agonist, particularly at the 5-HT2B receptor sites. This interaction is crucial for mediating its effects on seizure activity and potentially influencing appetite regulation .

Case Studies

  • Dravet Syndrome Treatment:
    • In a study involving patients with Dravet syndrome, the addition of fenfluramine (and consequently this compound) significantly reduced seizure frequency compared to baseline measurements. The median reduction in seizure frequency was reported at approximately 75% over a treatment period .
  • Long-term Weight Management:
    • Historical data from a weight management study indicated that patients receiving fenfluramine experienced an average weight loss of 11.6 kg over 15 months, highlighting the compound's appetite-suppressing properties mediated through this compound's action on serotonin receptors .

Comparative Efficacy of Enantiomers

Recent studies have investigated the efficacy of different enantiomers of fenfluramine and this compound:

CompoundEC50 (Brain)Potency Comparison
This compound1340 ng/mg10x more potent than fenfluramine
(+)-Norfenfluramine2330 ng/mg13x more potent than (+)-Fenfluramine

These findings suggest that this compound is a significant contributor to the therapeutic effects observed with fenfluramine treatment .

Safety Profile and Side Effects

While this compound has demonstrated efficacy in treating seizures, safety concerns persist regarding its potential to cause valvular heart disease and other side effects such as sedation and somnolence. Monitoring for these adverse effects is crucial during treatment .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of norfenfluramine, and how do they influence experimental design in pharmacokinetic studies?

this compound is metabolized via deamination and oxidation into inactive metabolites, with CYP1A2, CYP2B6, and CYP2D6 as major enzymes involved . To study pharmacokinetics:

  • Use liquid chromatography-mass spectrometry (LC-MS) to quantify plasma concentrations of this compound and its parent compound, fenfluramine, ensuring sensitivity for low metabolite levels .
  • Control for genetic polymorphisms in CYP enzymes (e.g., CYP2D6 poor metabolizers) to avoid skewed metabolic rate data .
  • Collect serial plasma samples over 24–48 hours to capture elimination kinetics, as >90% of the drug is excreted renally .

Q. How does this compound’s activity at serotonin receptors inform preclinical model selection?

this compound is a potent agonist at 5-HT2A and 5-HT2B receptors, with a Ki of 11.2 nM for 5-HT2B . For receptor studies:

  • Prioritize in vitro assays like radioligand binding (e.g., [³H]MDL 100907 for 5-HT2A) and functional assays (e.g., phosphoinositide hydrolysis for 5-HT2B activity) .
  • Use isolated rat pulmonary arteries to assess vasoconstriction effects linked to 5-HT2B activation .
  • Avoid long-term 5-HT2B agonist studies in rodents due to species-specific differences in receptor sensitivity .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS : Optimize for low detection limits (e.g., 0.1–0.5 μM) using deuterated internal standards like [²H6]-norfenfluramine to correct for matrix effects .
  • Sample Preparation : Acidify plasma samples to stabilize this compound and prevent degradation during storage .
  • Validation : Follow FDA guidelines for precision (±15% CV) and accuracy (85–115% recovery) in inter-day and intra-day assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in pulmonary arterial hypertension (PAH) pathogenesis?

Contradiction: this compound induces pulmonary vasoconstriction in rats but shows no proliferative effects on PAH-PASMCs .

  • Methodological Approach :
    • Combine in vivo hemodynamic measurements (e.g., right ventricular systolic pressure) with in vitro PASMC proliferation assays under hypoxic conditions .
    • Use RNA sequencing to identify differential gene expression (e.g., CYP1B1, Tph1) in PAH models exposed to this compound .
    • Cross-validate findings with human PAH patient-derived cells to assess translational relevance .

Q. What experimental designs are optimal for studying this compound’s cardiovascular toxicity?

  • Chronic Exposure Models : Administer this compound for 6–12 weeks in primates or transgenic mice expressing human 5-HT2B receptors, monitoring valvular fibrosis via histopathology .
  • Functional Imaging : Use [11C]Cimbi-36 PET to quantify 5-HT2A/2B receptor occupancy in cardiac tissues .
  • Biomarker Panels : Measure circulating serotonin, TGF-β, and BMPR2 levels to correlate with valvulopathy progression .

Q. How should researchers address ethical and methodological challenges in human studies involving this compound?

  • Ethical Protocols : Submit detailed proposals to institutional review boards (IRBs), emphasizing informed consent for off-label use (e.g., fenfluramine-derived metabolites in epilepsy trials) .
  • Dose Escalation : Start with subtherapeutic doses (e.g., 0.1 mg/kg) and monitor plasma levels to avoid 5-HT2B overactivation .
  • Data Transparency : Publish raw pharmacokinetic data in repositories like Zenodo to enable meta-analyses of rare adverse events .

Q. What strategies mitigate confounding variables in neuropharmacological studies of this compound?

  • Control for Fenfluramine : Co-administer CYP enzyme inhibitors (e.g., fluvoxamine for CYP1A2) to isolate this compound-specific effects .
  • Behavioral Assays : Use zebrafish models (Danio rerio) with CRISPR-edited 5-HT2B receptors to assess seizure modulation without mammalian compensatory mechanisms .
  • Statistical Adjustments : Apply multivariate regression to account for age, sex, and baseline serotonin levels in human cohorts .

Q. Methodological Frameworks

  • Research Question Formulation : Use the FLOAT method to align hypotheses with measurable endpoints (e.g., “How does this compound’s 5-HT2B affinity correlate with valvular thickening?”) .
  • Data Contradiction Analysis : Follow NEFRSEF guidelines to compare experimental conditions, species differences, and assay sensitivities .
  • Literature Synthesis : Systematically map receptor binding data (Ki, EC50) from PDSP databases and preclinical studies .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHFBKZUPLWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904717
Record name (+/-)-Norfenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1886-26-6
Record name (±)-Norfenfluramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1886-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfenfluramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORFENFLURAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Norfenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORFENFLURAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037A9J3PSW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

According to the method used in Examples 1 to 14 but using 1-(2-trifluoromethylphenyl)-2-aminopropane, and 1-(4-trifluoromethylphenyl)-2-aminopropane, instead of 1-(3-trifluoromethylphenyl)-2-aminopropane, there were obtained the corresponding N-[1-(2-trifluoromethylphenyl) prop-2-yl] glycinates and N-[1-(4-trifluoromethylphenyl) prop-2-yl] glycinates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.